molecular formula C15H10F3NO3 B11507044 3-(4-Trifluoromethyl-benzoylamino)-benzoic acid

3-(4-Trifluoromethyl-benzoylamino)-benzoic acid

Cat. No.: B11507044
M. Wt: 309.24 g/mol
InChI Key: QMSPGJHRRUWFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Trifluoromethyl-benzoylamino)-benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzoylamino moiety, which is further connected to a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Trifluoromethyl-benzoylamino)-benzoic acid typically involves the following steps:

    Formation of the Benzoylamino Intermediate: The initial step involves the reaction of 4-trifluoromethylbenzoyl chloride with an appropriate amine to form the benzoylamino intermediate.

    Coupling with Benzoic Acid: The benzoylamino intermediate is then coupled with benzoic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Trifluoromethyl-benzoylamino)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Trifluoromethyl-benzoylamino)-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Trifluoromethyl-benzoylamino)-benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)benzoyl chloride

Uniqueness

3-(4-Trifluoromethyl-benzoylamino)-benzoic acid is unique due to the presence of both the trifluoromethyl group and the benzoylamino moiety, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.

Properties

Molecular Formula

C15H10F3NO3

Molecular Weight

309.24 g/mol

IUPAC Name

3-[[4-(trifluoromethyl)benzoyl]amino]benzoic acid

InChI

InChI=1S/C15H10F3NO3/c16-15(17,18)11-6-4-9(5-7-11)13(20)19-12-3-1-2-10(8-12)14(21)22/h1-8H,(H,19,20)(H,21,22)

InChI Key

QMSPGJHRRUWFCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.